N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide
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Overview
Description
N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and two methylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide typically involves the reaction of 5-chloro-2,4-diaminobenzenesulfonamide with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methylsulfamoyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular processes, resulting in its observed biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Shares a similar chloro-substituted aromatic structure but differs in the presence of trifluoromethanesulfonimide groups.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar in having a chloro-substituted aromatic ring and methylsulfamoyl group but includes additional functional groups like amino and fluoro.
Uniqueness
N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide is unique due to its specific combination of chloro and methylsulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H12ClN3O5S2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide |
InChI |
InChI=1S/C9H12ClN3O5S2/c1-11-19(15,16)8-4-9(20(17,18)12-2)7(13-5-14)3-6(8)10/h3-5,11-12H,1-2H3,(H,13,14) |
InChI Key |
ILGYTHVXEPEOTI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1NC=O)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
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